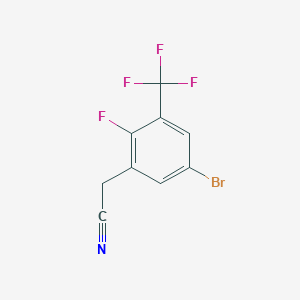

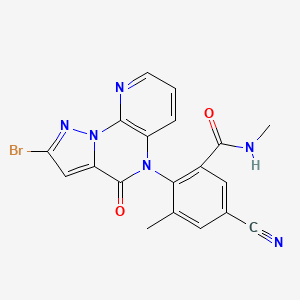

Cyantraniliprole metabolite IN-RNU71

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyantraniliprole metabolite IN-RNU71 is a degradation product of cyantraniliprole, a member of the bisamides class of insecticides. Cyantraniliprole is known for its systemic insecticidal properties, targeting a wide range of pests through ingestion and contact. The metabolite IN-RNU71 is formed through the photolysis of cyantraniliprole in water and is one of several degradation products that have been identified .

Vorbereitungsmethoden

The preparation of cyantraniliprole metabolite IN-RNU71 involves the photolysis of cyantraniliprole in aqueous environments. The process typically includes the following steps:

Photolysis Reaction: Cyantraniliprole is exposed to light in the presence of water, leading to its degradation into various metabolites, including IN-RNU71.

Solid Phase Extraction (SPE): The aqueous solution containing the metabolites is passed through an SPE cartridge to retain the analytes.

Elution and Analysis: The retained compounds are eluted using a solvent mixture, typically containing ammonium hydroxide in acetonitrile, and analyzed using liquid chromatography-mass spectrometry (LC-MS/MS)

Analyse Chemischer Reaktionen

Cyantraniliprole metabolite IN-RNU71 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions, particularly involving halogen atoms, are possible under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cyantraniliprole metabolite IN-RNU71 has several scientific research applications:

Environmental Chemistry: The compound is studied to understand the environmental fate and degradation pathways of cyantraniliprole in water bodies.

Agricultural Research: Research focuses on the impact of cyantraniliprole and its metabolites on non-target organisms and the development of resistance in pests.

Analytical Chemistry: The development of analytical methods for detecting and quantifying IN-RNU71 in various matrices is a significant area of research

Wirkmechanismus

The mechanism of action of cyantraniliprole involves the activation of ryanodine receptors in insects, leading to the unregulated release of calcium ions from internal stores. This results in muscle paralysis and eventual death of the insect. While the specific mechanism of action of the metabolite IN-RNU71 is less well-studied, it is likely to share similar pathways due to its structural similarity to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Cyantraniliprole metabolite IN-RNU71 can be compared with other similar compounds, such as:

IN-NXX69: Another photolysis product of cyantraniliprole, known for its persistence in the environment.

IN-QKV54: A degradation product with similar chemical properties and environmental behavior.

IN-J9Z38: A major metabolite formed through hydrolysis, with distinct chemical characteristics

This compound is unique due to its specific formation pathway and its role in the overall degradation process of cyantraniliprole in aquatic environments.

Eigenschaften

CAS-Nummer |

2411514-09-3 |

|---|---|

Molekularformel |

C19H13BrN6O2 |

Molekulargewicht |

437.2 g/mol |

IUPAC-Name |

2-(4-bromo-7-oxo-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)-5-cyano-N,3-dimethylbenzamide |

InChI |

InChI=1S/C19H13BrN6O2/c1-10-6-11(9-21)7-12(18(27)22-2)16(10)25-13-4-3-5-23-17(13)26-14(19(25)28)8-15(20)24-26/h3-8H,1-2H3,(H,22,27) |

InChI-Schlüssel |

CHSVABOFLXYXEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1N2C3=C(N=CC=C3)N4C(=CC(=N4)Br)C2=O)C(=O)NC)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)